molecular formula C15H24N4O2 B2778666 Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate CAS No. 1178566-52-3

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate

Numéro de catalogue B2778666
Numéro CAS: 1178566-52-3
Poids moléculaire: 292.383
Clé InChI: UOIMSYSBTIGWJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate, also known as TB-APMC, is a piperazine derivative with a wide range of applications in the field of scientific research. It is a synthetic compound that has been used in laboratory studies for its unique properties, such as its ability to act as a competitive inhibitor for enzymes, and its ability to form a stable complex with metal ions. TB-APMC has been used to study biochemical and physiological processes, and to develop new drugs and treatments.

Applications De Recherche Scientifique

Synthesis and Characterization

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate has been studied extensively in the field of synthetic chemistry. Research has focused on its synthesis and characterization, often exploring its potential as a core structure in various compounds. For example, Sanjeevarayappa et al. (2015) detailed the synthesis and characterization of a closely related compound, which was analyzed using various spectroscopic techniques and X-ray diffraction studies. This work highlights the compound's potential in creating a three-dimensional architecture useful in molecular synthesis (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Biological Evaluation

Studies have also assessed the biological activity of compounds derived from tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate. For instance, Kulkarni et al. (2016) synthesized two derivatives and evaluated their antibacterial and antifungal activities. These studies are crucial in understanding the potential pharmaceutical applications of such compounds (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).

Anticorrosive Properties

In addition to pharmaceutical applications, some research has explored the utility of tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate derivatives in materials science. Praveen et al. (2021) investigated the anticorrosive behavior of a novel compound for carbon steel in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).

Crystal Structure Analysis

Crystal structure analysis is another important area of research. Studies like those by Gumireddy et al. (2021) provide detailed insights into the molecular and crystal structures of such compounds, which is essential for understanding their chemical behavior and potential applications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Propriétés

IUPAC Name

tert-butyl 4-[(6-aminopyridin-3-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-12-4-5-13(16)17-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMSYSBTIGWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate

Citations

For This Compound
6
Citations
C Shi, Q Wang, X Liao, H Ge, G Huo, L Zhang… - European Journal of …, 2020 - Elsevier
CDK4/6 has been identified as an attractive therapeutic target for treatment of cancer. For unmet clinical needs, a novel class of imidazo [1′,2’:1,6]pyrido [2,3-d]pyrimidin derivatives, …
Number of citations: 10 www.sciencedirect.com
K Yuan, W Kuang, W Chen, M Ji, W Min, Y Zhu… - European Journal of …, 2022 - Elsevier
Multiple myeloma (MM) ranks second in malignant hematopoietic cancers, and the most common anti-MM drugs easily generate resistance. CDK4/6 have been validated to play …
Number of citations: 2 www.sciencedirect.com
K Yuan, M Ji, S Xie, Z Qiu, W Chen, W Min… - Journal of Medicinal …, 2021 - ACS Publications
Nowadays, the simultaneous inhibition of two or more pathways plays an increasingly important role in cancer treatment due to the complex and diverse pathogenesis of cancer, and …
Number of citations: 8 pubs.acs.org
W Chen, M Ji, H Cheng, M Zheng, F Xia… - Journal of Medicinal …, 2022 - ACS Publications
Breast cancer is the most common tumor in women, and selective cyclin-dependent kinase (CDK) 4/6 inhibitors played an important role in the treatment of breast cancer. Therefore, …
Number of citations: 3 pubs.acs.org
K Yuan, H Shen, M Zheng, F Xia, Q Li… - Journal of Medicinal …, 2023 - ACS Publications
Prostate cancer (PCa) is a common male cancer with high incidence and mortality, and hormonal therapy as the major treatment for PCa patients is troubled by the inevitable resistance …
Number of citations: 3 pubs.acs.org
K Yuan, W Min, X Wang, J Li, W Kuang… - Future Medicinal …, 2020 - Future Science
Aim: CDK4 and 6 are the key initiators in the transition from G1 to S phase in the cell cycle; thus, inhibition of CDK4/6 is a promising strategy for cancer treatment. Materials & methods: …
Number of citations: 12 www.future-science.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.